![molecular formula C16H15N3O5 B3912358 N'-{[(3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B3912358.png)
N'-{[(3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide
Overview
Description
N-{[(3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of certain enzymes, which makes it useful in the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of N-{[(3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide involves the inhibition of certain enzymes. Specifically, this compound binds to the active site of the enzyme and prevents it from carrying out its normal function. This leads to a decrease in the activity of the enzyme, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[(3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide depend on the specific enzyme that is inhibited. For example, inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Inhibition of carbonic anhydrase can lead to a decrease in the production of aqueous humor in the eye, which can be useful in the treatment of glaucoma.
Advantages and Limitations for Lab Experiments
One advantage of using N-{[(3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide in lab experiments is its potency as an enzyme inhibitor. This compound has been shown to be effective at inhibiting several enzymes, which makes it useful in the development of new drugs and therapies. However, one limitation of using this compound is its potential toxicity. Like many other chemical compounds, N-{[(3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of N-{[(3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide. One direction is the development of new drugs and therapies based on the inhibition of specific enzymes. For example, the inhibition of acetylcholinesterase has been shown to be useful in the treatment of Alzheimer's disease, and the development of new drugs based on this mechanism of action could lead to more effective treatments for this disease. Another direction is the development of new methods for synthesizing this compound, which could make it more accessible for research and development purposes.
Conclusion:
N-{[(3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide is a chemical compound that has significant potential in the field of scientific research. Its ability to inhibit certain enzymes makes it useful in the development of new drugs and therapies for a variety of diseases. While there are limitations to its use in lab experiments, the future directions for research and development of this compound are promising.
Scientific Research Applications
N-{[(3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has several potential applications in scientific research. It is a potent inhibitor of certain enzymes, which makes it useful in the development of new drugs and therapies. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play important roles in various physiological processes, and their inhibition can lead to the development of new drugs for the treatment of diseases such as Alzheimer's disease, glaucoma, and cancer.
properties
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(3-methylphenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-11-3-2-4-14(9-11)23-10-15(20)24-18-16(17)12-5-7-13(8-6-12)19(21)22/h2-9H,10H2,1H3,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGDEBVWYMQYMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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